Cas no 169789-47-3 (5-Ethoxy-1H-indole-3-carbaldehyde)

5-Ethoxy-1H-indole-3-carbaldehyde is a versatile organic compound with significant applications in the synthesis of indole derivatives. It offers high purity and stability, facilitating efficient reactions in organic synthesis. Its unique ethoxy substitution enhances reactivity, enabling the creation of complex molecules with diverse pharmacological properties. This compound is well-suited for research and development in pharmaceuticals, agrochemicals, and materials science.
5-Ethoxy-1H-indole-3-carbaldehyde structure
169789-47-3 structure
商品名:5-Ethoxy-1H-indole-3-carbaldehyde
CAS番号:169789-47-3
MF:C11H11NO2
メガワット:189.2105
MDL:MFCD07364715
CID:65844
PubChem ID:4777881

5-Ethoxy-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Ethoxy-1H-indole-3-carbaldehyde
    • 5-ETHOXY-3-INDOLECARBOXALDEHYDE
    • 5-Ethoxyindole-3-carboxaldehyde
    • 5-ethoxyindole-3-carbaldehyde
    • AKOS JY2083524
    • 5-ETHOXYINDOLE-3-ALDEHYDE
    • 1H-Indole-3-carboxaldehyde, 5-ethoxy-
    • PubChem8554
    • AM784
    • 5-ethoxy-1H-indole-3-carboxaldehyde
    • SBB066662
    • 1H-Indole-3-carboxaldehyde,5-ethoxy-
    • VI30444
    • SCHEMBL4607814
    • E-6000
    • AC-8791
    • AKOS004119529
    • DTXSID20406464
    • SY039682
    • 5-Ethoxy-1H-indole-3-carbaldehyde, AldrichCPR
    • 5-ethoxy-1H-indole-3-carbaldehyde;5-Ethoxyindole-3-carbaldehyde
    • DS-0188
    • FT-0659307
    • A811143
    • 169789-47-3
    • CS-W005387
    • MFCD07364715
    • DB-001311
    • MDL: MFCD07364715
    • インチ: 1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3
    • InChIKey: MSEZSIQZGXBEDM-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])C(C([H])=O)=C([H])N2[H]

計算された属性

  • せいみつぶんしりょう: 189.07900
  • どういたいしつりょう: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 42.1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 381.8℃ at 760 mmHg
  • フラッシュポイント: 86.2±19.8 °C
  • 屈折率: 1.655
  • PSA: 42.09000
  • LogP: 2.37910

5-Ethoxy-1H-indole-3-carbaldehyde セキュリティ情報

5-Ethoxy-1H-indole-3-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Ethoxy-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062968-1g
5-Ethoxy-1H-indole-3-carbaldehyde
169789-47-3 96%
1g
¥561 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062968-100mg
5-Ethoxy-1H-indole-3-carbaldehyde
169789-47-3 96%
100mg
¥94 2023-04-15
Chemenu
CM103160-10g
5-Ethoxy-1H-indole-3-carbaldehyde
169789-47-3 95%+
10g
$601 2021-08-06
abcr
AB310828-250 mg
5-Ethoxy-1H-indole-3-carbaldehyde, 95%; .
169789-47-3 95%
250mg
€95.30 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062968-25g
5-Ethoxy-1H-indole-3-carbaldehyde
169789-47-3 96%
25g
¥5825 2023-04-15
eNovation Chemicals LLC
D500573-5g
5-Ethoxy-1H-indole-3-carbaldehyde
169789-47-3 97%
5g
$298 2024-05-24
Matrix Scientific
071920-5g
5-Ethoxy-1H-indole-3-carbaldehyde, 95+%
169789-47-3 95+%
5g
$1197.00 2023-09-09
Chemenu
CM103160-25g
5-Ethoxy-1H-indole-3-carbaldehyde
169789-47-3 95%+
25g
$*** 2023-03-30
Apollo Scientific
OR913219-1g
5-Ethoxy-1H-indole-3-carbaldehyde
169789-47-3 98+%
1g
£42.00 2025-02-21
TRC
E700100-50mg
5-Ethoxy-1h-indole-3-carbaldehyde
169789-47-3
50mg
$98.00 2023-05-18

5-Ethoxy-1H-indole-3-carbaldehyde 合成方法

5-Ethoxy-1H-indole-3-carbaldehyde 関連文献

5-Ethoxy-1H-indole-3-carbaldehydeに関する追加情報

5-Ethoxy-1H-indole-3-carbaldehyde (CAS No. 169789-47-3): An Overview of Its Structure, Synthesis, and Applications

5-Ethoxy-1H-indole-3-carbaldehyde (CAS No. 169789-47-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes an indole core and an ethoxy substituent at the 5-position, along with an aldehyde functional group at the 3-position. The combination of these structural features makes 5-Ethoxy-1H-indole-3-carbaldehyde a valuable building block for the synthesis of more complex molecules with diverse biological and chemical properties.

The molecular formula of 5-Ethoxy-1H-indole-3-carbaldehyde is C12H13NO2, and its molecular weight is approximately 203.24 g/mol. The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the condensation of an indole derivative with a formylating agent such as phosphorus oxychloride and N,N-dimethylformamide (DMF). This reaction pathway is well-documented in the literature and has been optimized to achieve high yields and purity levels.

In recent years, 5-Ethoxy-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a precursor for the synthesis of indole-based drugs. Indoles are a class of heterocyclic compounds that are widely found in natural products and have been associated with a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The presence of the ethoxy substituent in 5-Ethoxy-1H-indole-3-carbaldehyde can influence the lipophilicity and metabolic stability of the resulting derivatives, making it a valuable starting material for drug discovery efforts.

A notable example of the application of 5-Ethoxy-1H-indole-3-carbaldehyde in medicinal chemistry is its use in the synthesis of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressant drugs that work by increasing the levels of serotonin in the brain. The indole scaffold is a common structural motif in many SSRI drugs, and the ethoxy substituent can enhance the binding affinity to serotonin transporters, thereby improving the therapeutic efficacy. Recent studies have shown that derivatives of 5-Ethoxy-1H-indole-3-carbaldehyde exhibit potent SSRI activity and have shown promise in preclinical models of depression.

Beyond medicinal chemistry, 5-Ethoxy-1H-indole-3-carbaldehyde has also found applications in materials science. The unique electronic properties of indoles make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the aldehyde functional group allows for further functionalization through reactions such as Knoevenagel condensations or reductive aminations, which can introduce additional functionalities to enhance the performance of these materials.

In addition to its synthetic utility, 5-Ethoxy-1H-indole-3-carbaldehyde has been studied for its potential as a fluorescent probe. Indoles are known for their strong fluorescence properties, and modifications to the indole core can fine-tune these properties for specific applications. For example, derivatives of 5-Ethoxy-1H-indole-3-carbaldehyde have been used as fluorescent sensors for detecting metal ions or other analytes in solution. The ethoxy substituent can influence the fluorescence quantum yield and emission wavelength, making it a valuable tool for developing sensitive and selective analytical methods.

The safety profile of 5-Ethoxy-1H-indole-3-carbaldehyde is another important consideration for its use in various applications. While it is not classified as a hazardous material or controlled substance, proper handling and storage precautions should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working under a fume hood to minimize exposure to vapors, and storing the compound in a cool, dry place away from incompatible materials.

In conclusion, 5-Ethoxy-1H-indole-3-carbaldehyde (CAS No. 169789-47-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique molecular structure makes it an attractive building block for synthetic chemistry, while its biological activities and material properties open up numerous avenues for research and development. As ongoing studies continue to uncover new applications and optimize existing ones, 5-Ethoxy-1H-indole-3-carbaldehyde is likely to remain an important compound in both academic and industrial settings.

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